5-AMino-1-naphthol-3-sulfonic Acid Hydrate

Description

Systematic Nomenclature and Synonyms

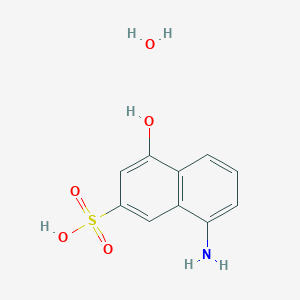

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 8-amino-4-hydroxynaphthalene-2-sulfonic acid hydrate. This naming system reflects the precise positioning of functional groups on the naphthalene ring system, where the amino group occupies position 8, the hydroxyl group is located at position 4, and the sulfonic acid moiety is attached at position 2. The alternative nomenclature this compound represents a different numbering system that maintains chemical accuracy while providing an alternative reference framework.

The compound exhibits multiple synonymous designations across various chemical databases and commercial suppliers. Common synonyms include M Acid Hydrate, which represents a historical designation used extensively in dye chemistry. Additional systematic names encompass 8-amino-4-hydroxy-2-naphthalenesulfonic acid hydrate and 8-amino-4-hydroxynaphthalene-2-sulphonic acid. The Chemical Abstracts Service registry number 489-78-1 provides unambiguous identification across global chemical databases.

Properties

IUPAC Name |

8-amino-4-hydroxynaphthalene-2-sulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S.H2O/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15;/h1-5,12H,11H2,(H,13,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZLKWOAQMMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2O)S(=O)(=O)O)C(=C1)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

5-Amino-1-naphthol-3-sulfonic Acid Hydrate plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. It acts as a coupling component, reacting with diazonium salts to form azo compounds. These reactions are crucial in the production of dyes used in textiles, food, and other industries. The compound interacts with enzymes such as peroxidases and oxidases, which facilitate its oxidation and subsequent coupling reactions. Additionally, this compound can interact with proteins and other biomolecules, forming complexes that can be used in various analytical techniques.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in oxidative stress responses, thereby impacting cellular redox balance. Additionally, this compound may alter gene expression patterns by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes involved in oxidative reactions, thereby influencing cellular redox states. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Over time, the compound may lose its efficacy in biochemical reactions, and its long-term effects on cellular function may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, this compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. It is important to determine the appropriate dosage range to avoid potential toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as oxidases and peroxidases, leading to the formation of reactive intermediates. These intermediates can further react with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s interactions with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), can also impact its metabolic fate and overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence oxidative phosphorylation and other metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical roles and mechanisms of action.

Biological Activity

5-Amino-1-naphthol-3-sulfonic acid hydrate (CAS No. 489-78-1) is a sulfonated naphthol derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₁₀H₉NO₄S

- Molecular Weight : 239.25 g/mol

- IUPAC Name : 8-amino-4-hydroxy-2-naphthalenesulfonic acid hydrate

- Appearance : Purple-white crystalline powder

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress.

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes, including protein tyrosine phosphatases (PTPs), which are crucial in cell signaling pathways. Notably, it has demonstrated selective inhibition against PTP1B, a target for diabetes and obesity treatment .

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Study 1: Inhibition of PTP1B

A study highlighted the light-induced formation of an azo-bridged dimeric sulfonated naphthol from this compound, which exhibited potent inhibition of PTP1B with an 18-fold selectivity compared to other phosphatases. This discovery suggests its potential as a therapeutic agent in managing metabolic disorders .

Case Study 2: Antioxidant Activity

In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cellular models. The compound's ability to donate electrons and neutralize free radicals was quantified using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response .

Toxicological Profile

The safety data indicates that while the compound is generally stable under recommended storage conditions, it can cause skin and eye irritation upon contact. Proper handling precautions are necessary to mitigate exposure risks .

Summary of Biological Activities

Scientific Research Applications

Dye Manufacturing

Overview:

5-Amino-1-naphthol-3-sulfonic acid hydrate serves as a key intermediate in the production of azo dyes. Its ability to couple with diazonium salts allows for the synthesis of vibrant and stable dyes used in textiles and other materials.

Applications:

- Textile Dyes: It is particularly valuable in the formulation of acid dyes, which are suitable for dyeing wool, silk, and nylon.

- Food Coloring Agents: The compound is also used in the food industry as a coloring agent, adhering to food safety regulations.

Case Study:

A study conducted on the synthesis of azo dyes from 5-amino-1-naphthol-3-sulfonic acid demonstrated that varying the coupling conditions influenced the color strength and stability of the resulting dye products. The research highlighted that optimizing pH levels during the diazotization process significantly improved dye yield and quality .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is employed as a reagent for detecting various metal ions through colorimetric methods.

Applications:

- Metal Ion Detection: The compound can form colored complexes with metal ions such as lead, copper, and nickel, allowing for quantitative analysis.

- Spectrophotometric Analysis: It is used in spectrophotometric assays to determine concentrations of specific analytes based on absorbance measurements.

Data Table: Metal Ion Detection Using this compound

| Metal Ion | Detection Limit (mg/L) | Color Change |

|---|---|---|

| Lead | 0.05 | Yellow to Orange |

| Copper | 0.01 | Blue to Green |

| Nickel | 0.02 | Green to Dark Green |

Biological Applications

Overview:

The compound has potential applications in biological research, particularly in studying enzyme activity and as a substrate for various biochemical assays.

Applications:

- Enzyme Substrates: It acts as a substrate for certain enzymes, facilitating reactions that can be monitored for kinetic studies.

- Cellular Assays: In cell biology, it is used in assays to evaluate cell viability and proliferation due to its non-toxic nature at low concentrations.

Case Study:

Research involving the use of this compound as a substrate for peroxidase enzymes showed that it could effectively produce measurable color changes correlating with enzyme activity. This property was leveraged in developing sensitive assays for enzyme-linked immunosorbent assays (ELISAs) .

Environmental Monitoring

Overview:

The compound is also utilized in environmental chemistry for monitoring pollutants and assessing water quality.

Applications:

- Pollutant Detection: It can be used to detect specific pollutants in water samples by forming colored complexes that can be quantified spectrophotometrically.

- Water Quality Assessment: Its application extends to evaluating the presence of heavy metals and other toxic substances in aquatic environments.

Data Table: Environmental Applications

| Application | Methodology | Detection Range |

|---|---|---|

| Heavy Metal Detection | Colorimetric Analysis | 0.01 - 0.5 mg/L |

| Water Quality Monitoring | Spectrophotometric Measurement | Varies by pollutant |

Comparison with Similar Compounds

Research Findings and Data

Table 2: Thermal Stability and Reactivity

Key Observations:

- Synthesis Efficiency: this compound achieves 97% purity in optimized dye-coupling reactions, outperforming 1,2,4-Aminonaphtholsulfonic Acid (85–90%) .

- Environmental Impact: Sulfonic acid derivatives like this compound require neutralization before disposal due to acidity (pH < 2 in concentrated solutions) .

Preparation Methods

Alkali Fusion of Naphthylamine Disulfonic Acids

One of the main industrial methods involves the alkali fusion of 1-aminonaphthalene-5,7-disulfonic acid with concentrated sodium hydroxide. The reaction is carried out at elevated temperatures (172–176°C) for approximately 16 hours. After completion, the reaction mixture is quenched, acidified, and purged of sulfur dioxide to isolate the product with a yield of about 80%.

Reaction Summary:

| Starting Material | Conditions | Product Yield | Notes |

|---|---|---|---|

| 1-Aminonaphthalene-5,7-disulfonic acid | NaOH (conc.), 172–176°C, 16 h | ~80% | Followed by acidification and SO2 purging |

This method exploits the selective hydrolysis and rearrangement of sulfonic acid groups under alkaline conditions to yield the target amino-naphthol sulfonic acid.

Sulfonation and Nitration Followed by Reduction

Another approach involves sulfonation of naphthalene derivatives to generate trisulfonic acid mixtures, followed by nitration to introduce nitro groups. The nitro-naphthalene sulfonic acids are then reduced, typically using iron powder, to yield the corresponding amino-naphthol sulfonic acid derivatives.

This method is described in detail for related compounds such as 1-amino-8-naphthol-3,6-disulfonic acid but is applicable with modifications to 5-amino-1-naphthol-3-sulfonic acid hydrate synthesis. The process includes:

- Sulfonation of naphthalene to obtain naphthylamine trisulfonic acid isomer mixtures.

- Nitration with mixed acids.

- Dilution and removal of nitrous gases.

- Reduction of nitro groups using iron.

- Precipitation and purification steps involving calcium sulfate and magnesium oxide to remove impurities.

This multistep process is industrially significant but involves handling of complex mixtures and by-products, requiring careful control of reaction conditions and purification.

Alternative Synthetic Approaches

Diazotization and Coupling Reactions

A classical synthetic route involves coupling naphthol sulfonic acids with diazo compounds to form azo dyes, followed by reduction of the azo group to the amino derivative. This indirect method has been employed historically but is less favored due to complexity and lower yields.

Nitro-Substitution and Subsequent Reduction

Nitration of naphthol sulfonic acids at controlled temperatures introduces nitro groups at specific positions. Subsequent reduction (e.g., catalytic hydrogenation or chemical reduction with zinc dust) converts the nitro group to an amino group, yielding the desired amino-naphthol sulfonic acid.

Mechanistic Insights and Reaction Pathways

The key transformations in the preparation involve:

- Alkali Fusion: Hydrolysis and rearrangement of sulfonic acid groups under strong alkaline conditions.

- Nitration: Electrophilic aromatic substitution introducing nitro groups at activated positions.

- Reduction: Conversion of nitro groups to amino groups, often using iron or zinc-based reducing agents.

- Sulfonation: Introduction of sulfonic acid groups to increase water solubility and direct substitution patterns.

The tautomerization between keto and enol forms of naphthol derivatives plays a crucial role in the reaction with bisulfite ions, which can add to the keto form, stabilizing intermediates and influencing product distribution.

Data Table Summarizing Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkali Fusion | 1-Aminonaphthalene-5,7-disulfonic acid | Concentrated NaOH, 172–176°C, 16 h | ~80 | High yield, straightforward | Requires high temperature and strong base |

| Sulfonation + Nitration + Reduction | Naphthalene derivatives | Mixed acid nitration, Fe reduction | Variable | Industrially scalable | Complex mixture, multiple purification steps |

| Diazotization + Coupling + Reduction | Naphthol sulfonic acid + diazo compound | Coupling under acidic/alkaline conditions, reduction | Moderate | Well-known classical method | Multi-step, lower overall yield |

| Nitro-substitution + Reduction | Naphthol sulfonic acid | Nitration, Zn dust or catalytic hydrogenation | Moderate | Selective substitution possible | Handling of nitro compounds, safety concerns |

Research Findings and Notes

- The alkali fusion method is favored for its relatively high yield and operational simplicity, making it suitable for industrial-scale synthesis.

- Sulfonation and nitration routes, while more complex, allow for structural modifications and access to various isomers of amino-naphthol sulfonic acids.

- The reaction with bisulfite ions, leading to bisulfite adducts, is a key intermediate step in some synthetic pathways and affects purification strategies.

- Careful control of temperature, pH, and reaction time is critical to optimize yields and minimize by-products.

- The solubility and physical form of the product (hydrate form) influence isolation and drying procedures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-amino-1-naphthol-3-sulfonic acid hydrate, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves sulfonation and amination of naphthalene derivatives. For example, sulfuric acid and nitric acid are used as sulfonating agents, followed by controlled reduction of nitro groups to amino groups . To optimize purity:

- Use recrystallization in aqueous ethanol (70–80%) to remove unreacted intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV detection.

- Employ ion-exchange chromatography to separate sulfonic acid byproducts .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural Analysis : Use FT-IR (to confirm sulfonic acid (-SO₃H) and hydroxyl (-OH) groups) and ¹H/¹³C NMR (to verify aromatic proton environments and substituent positions) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to identify decomposition temperatures. Differential scanning calorimetry (DSC) can detect hydrate water loss (observed near 100–120°C) .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to minimize oxidation and hydrate dissociation.

- Avoid exposure to light, as the compound may undergo photochemical degradation (evidenced by color changes from white to brown) .

Advanced Research Questions

Q. How does the hydration state of 5-amino-1-naphthol-3-sulfonic acid impact its reactivity in azo dye synthesis?

- Methodological Answer :

- Hydrate water stabilizes the sulfonic acid group, enhancing solubility in polar solvents (e.g., water, DMSO), which is critical for coupling reactions in dye synthesis .

- To study hydration effects:

- Compare reaction kinetics of hydrated vs. anhydrous forms using UV-Vis spectroscopy.

- Monitor diazonium salt formation rates under controlled humidity .

Q. What analytical strategies resolve contradictions in reported melting points (e.g., −140°C vs. decomposition above 200°C)?

- Methodological Answer :

- Discrepancies may arise from impurities or hydrate dissociation. To address this:

- Use high-performance liquid chromatography (HPLC) with a C18 column to quantify impurities.

- Conduct variable-temperature XRD to distinguish between melting and decomposition events .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzyme active sites?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT calculations).

- Validate predictions with surface plasmon resonance (SPR) to measure binding affinities to target proteins (e.g., oxidoreductases) .

Q. What are the mechanisms of pH-dependent fluorescence in this compound?

- Methodological Answer :

- Fluorescence arises from naphthol hydroxyl deprotonation and sulfonic acid group ionization.

- Experimental workflow:

- Measure fluorescence emission spectra across pH 2–12.

- Correlate intensity changes with pKa values using Henderson-Hasselbalch analysis .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.